1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 1 with an allyl group and at position 4 with a benzimidazole moiety. The benzimidazole is further functionalized via a 2-(p-tolyloxy)ethyl chain, where the p-tolyloxy group is a methyl-substituted phenoxy ring at the para position.
Properties
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-12-25-16-18(15-22(25)27)23-24-20-6-4-5-7-21(20)26(23)13-14-28-19-10-8-17(2)9-11-19/h3-11,18H,1,12-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFNPETYTCPTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
The target compound’s structural analogues differ primarily in:
- Substituent positions (para vs. meta/ortho on the phenoxy ring).
- Chain length (ethyl vs. butyl linking groups).
- Functional groups (allyl vs. fluorophenylmethyl, methoxy vs. methyl).
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1-Allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound with notable biological activity. Its complex structure includes a pyrrolidin-2-one core, which is linked to a benzimidazole moiety through an ether functional group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery, particularly for antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 425.522 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 685.2 ± 55.0 °C at 760 mmHg |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the selective synthesis of pyrrolidin-2-ones via ring contraction and functionalization of piperidine derivatives. The synthesis pathway often utilizes various reagents, such as oxidizing agents and reducing agents, to achieve the desired structural modifications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form stable complexes with proteins and nucleic acids, modulating their functions and potentially leading to therapeutic effects.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.
Anticancer Properties
Research indicates that the compound possesses anticancer activity, particularly against certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting its potential as a lead compound in cancer therapy.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of pyrrolidin-2-one, including our compound of interest. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections.
Study 2: Cytotoxicity Against Cancer Cells
Another significant study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced cell death in a dose-dependent manner. Further analysis showed that the compound affected cell cycle progression and increased markers associated with apoptosis.
Comparative Analysis
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Pyrrolidin-2-one derivatives | Antimicrobial | General class with diverse activity |
| Benzimidazole derivatives | Anticancer | Known for targeting specific cancers |
| Imidazole derivatives | Antifungal | Commonly used in antifungal therapies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-allyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core followed by sequential functionalization. For example, the benzimidazole moiety can be introduced via condensation of o-phenylenediamine derivatives with carbonyl intermediates under acidic conditions (e.g., HCl/EtOH at reflux) . The p-tolyloxyethyl group is often attached using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction with p-tolyloxyethanol). Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd/C for hydrogenation) critically affect yield and purity . Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Focus on the pyrrolidinone carbonyl signal (~170-175 ppm in ¹³C NMR), allyl proton coupling patterns (δ 5.0–6.0 ppm in ¹H NMR), and benzimidazole aromatic protons (δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended for assessing its therapeutic potential?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to evaluate selectivity .
- Enzyme Inhibition : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve >90% yield while maintaining >98% purity?
- Methodological Answer :
- Catalyst Optimization : Replace traditional Pd/C with Pd(OAc)₂/XPhos for selective coupling reactions, reducing byproducts .
- Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to enhance solubility of intermediates during benzimidazole cyclization .
- Purification : Implement preparative HPLC with C18 columns and isocratic elution (MeCN/H₂O) for high-purity isolation .
Q. How can contradictions between in vitro bioactivity data and computational predictions (e.g., docking studies) be resolved?
- Methodological Answer :
- Binding Assays : Validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure actual binding affinities .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity discrepancies .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the allyl, p-tolyloxy, or benzimidazole groups. For example, replace the allyl with propargyl to assess π-π stacking effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions driving activity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can decomposition pathways be mitigated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .
- Stabilization : Add antioxidants (e.g., BHT) or store lyophilized samples at -20°C in amber vials to prevent light-induced decomposition .
Q. How can computational methods (e.g., MD simulations) be employed to identify potential biological targets and elucidate mechanisms of action?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to prioritize kinases or GPCRs based on structural similarity .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability and identify key residue interactions over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
